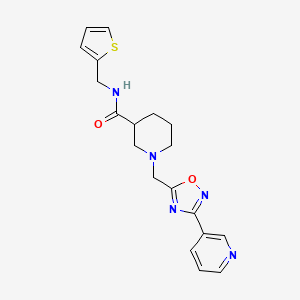
1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
A study explored the design, synthesis, and evaluation of anticancer properties of novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs. Several derivatives exhibited significant anticancer activity against the HeLa cell line, demonstrating the potential of these compounds in cancer treatment (Kumar et al., 2016).
Antimicrobial and Antituberculosis Activity
Compounds with pyridine and pyrazine substitutions tested against Mycobacterium tuberculosis highlighted the antimycobacterial activity of certain derivatives. These findings suggest the potential use of these compounds in treating tuberculosis and possibly other microbial infections (Gezginci et al., 1998).
Anti-Angiogenic and DNA Cleavage
Research on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed their efficacy in inhibiting in vivo angiogenesis and DNA cleavage abilities. This indicates a potential for these compounds in cancer therapy by blocking blood vessel formation and interacting with DNA (Kambappa et al., 2017).
Inhibition of Glycine Transporter 1
Another study identified 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor, suggesting potential applications in neurological disorders (Yamamoto et al., 2016).
properties
IUPAC Name |
1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-19(21-11-16-6-3-9-27-16)15-5-2-8-24(12-15)13-17-22-18(23-26-17)14-4-1-7-20-10-14/h1,3-4,6-7,9-10,15H,2,5,8,11-13H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSWMFIKZQUCQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CN=CC=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

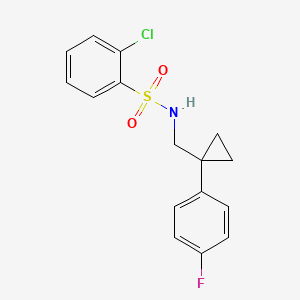
![4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether](/img/structure/B2378479.png)
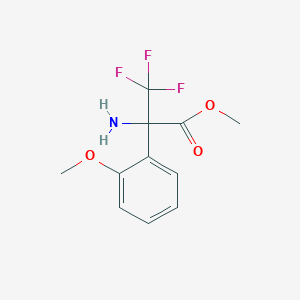
![1'-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2378481.png)

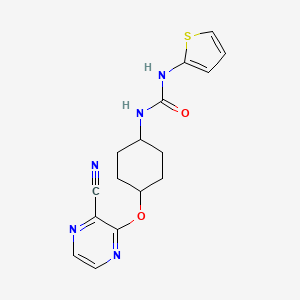
![(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2378488.png)
![N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2378489.png)
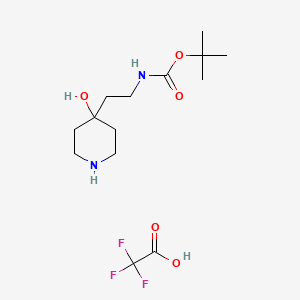
![N-(4-bromo-3-methylphenyl)-N'-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea](/img/structure/B2378493.png)
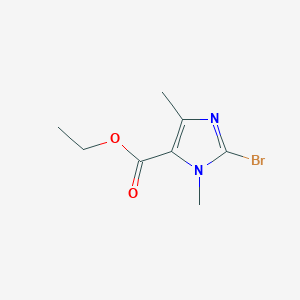
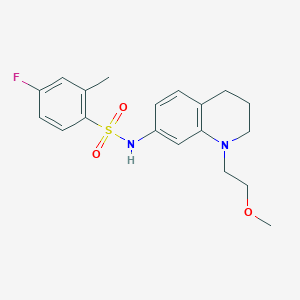
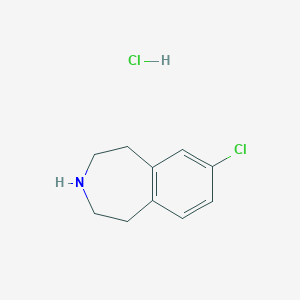
![4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2378500.png)